Product packaging for 5-Azaspiro[3.4]octane-6,8-dione(Cat. No.:CAS No. 1909305-14-1)

5-Azaspiro[3.4]octane-6,8-dione

Cat. No.: B1653699
CAS No.: 1909305-14-1
M. Wt: 139.15
InChI Key: OYCMMUYPXXTAJK-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Research

Spirocyclic systems are increasingly recognized as privileged scaffolds in drug discovery and chemical research for several key reasons. chem960.com Their inherent three-dimensionality allows for a better exploration of the chemical space compared to traditional flat aromatic compounds. chem960.comresearchgate.net This spatial arrangement can lead to more specific interactions with biological targets, such as enzymes and receptors, potentially enhancing the potency and selectivity of drug candidates. researchgate.net

The rigidity of the spirocyclic core minimizes the conformational entropy loss upon binding to a target, which can be advantageous for achieving high binding affinity. chem960.com Furthermore, the introduction of spirocenters can improve crucial physicochemical properties of a molecule, including aqueous solubility and metabolic stability. nuph.edu.ua The novelty of many spirocyclic structures also provides opportunities for securing new intellectual property in a competitive pharmaceutical landscape. nih.gov

The fraction of sp3 hybridized carbons (Fsp3) is a parameter used to describe the complexity of a molecule, and a higher Fsp3 count has been correlated with a greater likelihood of clinical success for drug candidates. nuph.edu.ua Spiro-containing systems inherently increase the Fsp3 value of a molecule. nuph.edu.ua

Overview of the Azaspiro[3.4]octane Scaffold

The azaspiro[3.4]octane scaffold, which forms the core of 5-Azaspiro[3.4]octane-6,8-dione, is a versatile building block in medicinal chemistry. This scaffold consists of a four-membered ring and a five-membered ring fused at a single carbon atom, with at least one nitrogen atom incorporated into the ring system. The development of robust and efficient synthetic routes to access novel azaspiro[3.4]octanes is an active area of research. These scaffolds can be designed as multifunctional modules, allowing for the introduction of various functional groups at different positions. This modularity enables the creation of diverse chemical libraries for screening in drug discovery programs.

Derivatives of the azaspiro[3.4]octane scaffold are being investigated for a range of potential therapeutic applications. For example, some have shown promise as antimicrobial agents. The specific positioning of the nitrogen atom and other functional groups on the scaffold can be fine-tuned to optimize interactions with biological targets and improve pharmacokinetic properties.

Synthetic Approaches to this compound

Several synthetic pathways to this compound have been explored, each with its own advantages and complexities. The following table summarizes some of the reported methods.

Synthesis MethodKey StepReported Yield (%)Complexity
Bromoacetyl Ester CyclizationIntramolecular SN278High
Copper-Catalyzed Oxidative CyclizationRadical-mediated C–N coupling68Low
Reductive Amination PathwayLiAlH₄ reduction/RuO₄ oxidation55Moderate

Data sourced from a comparative analysis of methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1653699 5-Azaspiro[3.4]octane-6,8-dione CAS No. 1909305-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[3.4]octane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-4-6(10)8-7(5)2-1-3-7/h1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCMMUYPXXTAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304488
Record name 5-Azaspiro[3.4]octane-6,8-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-14-1
Record name 5-Azaspiro[3.4]octane-6,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909305-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[3.4]octane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Azaspiro 3.4 Octane 6,8 Dione and Analogues

Strategies for Spiro Ring Formation

The construction of the characteristic spirocyclic core of 5-Azaspiro[3.4]octane-6,8-dione and its analogs relies on a variety of strategic bond-forming reactions. These can be broadly categorized into annulation and cyclization reactions, each with its own set of advantages and substrate scope.

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, represent a powerful approach to spiro-lactams. These methods often involve a sequence of reactions that build the new ring in a stepwise or tandem fashion.

One notable strategy involves the tandem oxidative annulation of N-arylpropiolamides with alkenes. While not directly applied to this compound, this methodology has been successfully used to construct complex spirooxindole systems. For instance, a copper-catalyzed process can facilitate the formation of a quaternary carbon center and two new rings in a single, highly atom-economical step. researchgate.net Another approach utilizes rhodium(III)-catalyzed C(sp²)–H bond activation of N-(phenylsulfonyl)acetamides and their subsequent reaction with maleimides to generate succinimide (B58015) spiro-fused sultams. This cascade process involves C-H bond cleavage, insertion of the maleimide, and an intramolecular aza-Michael addition. acs.orgnih.gov

A different annulation strategy has been developed for the synthesis of 2-azaspiro[3.4]octane, a structural analog. This approach involves the construction of either the cyclopentane (B165970) or the four-membered ring onto a pre-existing ring system, utilizing readily available starting materials and conventional chemical transformations. rsc.org Furthermore, NBS-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides has been shown to produce both fused and spirocyclic indolines, with the outcome dependent on the substituents on the indole (B1671886) ring. rsc.org

Annulation Strategy Key Features Reactants Catalyst/Reagent Product Type
Tandem Oxidative AnnulationForms quaternary carbon and two new rings in one pot. researchgate.netN-arylpropiolamides, AlkenesCopper catalystTetracyclic 3-Spirooxindole Benzofuranones
Rh(III)-Catalyzed C-H ActivationTraceless fusion of directing group. acs.orgnih.govN-(phenylsulfonyl)acetamides, Maleimides[RhCp*Cl₂]₂Succinimide Spiro-Fused Sultams
Cyclopentane/Azetidine AnnulationUtilizes conventional transformations. rsc.orgVariousNot specified2-Azaspiro[3.4]octane
NBS-Induced AnnulationDivergent synthesis of fused or spiro products. rsc.org3-(1H-indol-3-yl)-N-alkoxypropanamidesNBS, BaseFused and Spirocyclic Indolines

Cyclization Reactions

Cyclization reactions, where a single molecule undergoes ring closure, are fundamental to the synthesis of spiro-lactams. These can be further classified into intramolecular cyclizations and various cycloaddition reactions.

Intramolecular cyclization is a direct method for forming the spirocyclic framework from a suitably functionalized acyclic precursor. A key example involves the cyclization of cyclobutane-1,1-dicarboxylic acid derivatives. For instance, the reaction of 1,1-bis(hydroxymethyl)cyclobutane can lead to the formation of a spiro-lactone, which can then be converted to the corresponding lactam. The base-catalyzed condensation of an o-nitrotoluene derivative with ethyl oxalate, followed by reductive cyclization, is another classic example leading to indole-2-carboxylic acid derivatives, which can be precursors to spiro-indoline systems. researchgate.net

A notable intramolecular approach to a related spiro[2.4]heptane system involves the bromoacetyl ester cyclization. In this method, an ethyl 1-bromoacetyl-1-cyclopropanecarboxylate precursor undergoes intramolecular nucleophilic substitution under basic conditions to form the spiro-lactam. Subsequent oxidation can then furnish the dione (B5365651) functionality.

The [2+2] cycloaddition, particularly the Staudinger reaction between a ketene (B1206846) and an imine, is a powerful and widely used method for the synthesis of β-lactams, which can be spirocyclic. rsc.org This reaction can be performed using pre-formed ketenes or by generating them in situ from acid chlorides and a base like triethylamine. nih.gov The stereochemical outcome (cis or trans) of the resulting β-lactam can often be controlled by the nature of the substituents on both the ketene and the imine. researchgate.net

For the synthesis of spiro-β-lactams, cyclic imines or cyclic ketenes are employed. For example, the reaction of isomaleimides with various ketenes has been used to prepare spiro-β-lactams. In a one-pot procedure, N-aryl-2-oxo-pyrrolidine-3-carboxylic acids have been used as a source of ketenes in a Staudinger cycloaddition with isatinimines to produce dispirooxindole-β-lactams. researchgate.net

[2+2] Cycloaddition Variant Reactants Key Reagents Product Stereochemistry
Staudinger Reaction nih.govKetenes, IminesEt₃Nβ-LactamsControllable (cis/trans)
Spiro-β-lactam Synthesis Isomaleimides, KetenesAcid chlorides/tertiary amineSpiro-β-lactamsNot specified
Dispirooxindole-β-lactam Synthesis researchgate.netN-aryl-2-oxo-pyrrolidine-3-carboxylic acids, IsatiniminesTsClDispirooxindole-β-lactamsNot specified

The 1,3-dipolar cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings, including the pyrrolidine (B122466) ring found in this compound. This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, typically an alkene or alkyne. wikipedia.org

The reaction of azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, with various dipolarophiles leads to a wide range of functionalized pyrrolidines. orientjchem.orgnih.gov For the synthesis of spiro-pyrrolidinones, cyclic dipolarophiles or dipoles are utilized. For instance, the reaction of an azomethine ylide with a cyclobutene (B1205218) derivative could theoretically lead to the 5-Azaspiro[3.4]octane framework.

Silver-catalyzed [3+2] cycloaddition of azomethine ylides with chalcones has been employed to synthesize spiropyrrolidine oxindoles with high diastereoselectivity. pku.edu.cn Furthermore, three-component reactions involving an amine, an aldehyde, and an olefinic oxindole (B195798) provide a step-economical route to spirooxindole-pyrrolidines. researchgate.net

1,3-Dipole Dipolarophile Catalyst/Conditions Product Key Feature
Azomethine Ylide orientjchem.orgtrans-1,2-dibenzoylethyleneConventional heatingSpiro[indoline-pyrrolidine]High regioselectivity
Azomethine Ylide pku.edu.cnChalconesAg-catalystSpiropyrrolidine oxindolesHigh diastereoselectivity
Azomethine Ylide researchgate.netOlefinic oxindolesAcid additive, MicrowaveSpirooxindole-pyrrolidinesOne-pot, three-component reaction

Radical cyclization reactions offer a powerful alternative for the construction of cyclic systems, often under mild conditions and with high functional group tolerance. rsc.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to a multiple bond.

For the synthesis of spiro-lactams, a radical can be generated on a side chain attached to a cyclic precursor, which then cyclizes onto an acceptor within the ring. While specific examples for the direct synthesis of this compound via radical cyclization are not prevalent in the literature, the general strategy has been applied to the synthesis of related spirocyclic γ-lactams. A domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals has been successfully used to synthesize 1-azaspiro[4.4]nonane derivatives. This process is initiated by AIBN or triethylborane (B153662) and promoted by tributyltin hydride. nih.govnih.gov This methodology highlights the potential of radical cyclizations for constructing complex spirocyclic amine derivatives.

Multicomponent Reactions

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures, such as spiro heterocycles, from three or more starting materials in a single step. This approach is valued for its step-, time-, and cost-effectiveness. nih.gov While a specific MCR for this compound is not detailed, the synthesis of analogous azaspiro compounds demonstrates the power of this method.

A notable example is the one-pot, three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This reaction proceeds through the coupling of an in situ generated zwitterionic adduct from an isocyanide and an acetylenic ester with a third component, a 4-arylidene-isoxazol-5(4H)-one derivative. nih.gov The process involves a cascade of reactions including zwitterion generation, 1,3-dipolar cyclization, and tautomerization to furnish the final spirocyclic product. nih.gov This methodology highlights the potential for MCRs to rapidly generate diverse libraries of spiro compounds by varying the initial components.

Table 1: Example of a Three-Component Reaction for Azaspiro-heterocycle Synthesis

Component 1Component 2Component 3Resulting Scaffold
Alkyl IsocyanidesAcetylenic Esters4-Arylidene-isoxazol-5(4H)-ones1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene

This table illustrates the components used in a multicomponent reaction to form a complex azaspiro heterocycle, showcasing a strategy applicable to the synthesis of related spiro frameworks. nih.gov

Functional Group Transformations in Synthetic Routes

The synthesis of this compound often involves key functional group transformations on precursor molecules. These reactions are essential for introducing the dione functionality and ensuring the stability of intermediates.

Common transformations include:

Oxidation: The conversion of alcohol or methylene (B1212753) groups to ketones is a critical step. Oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are employed to create the dione structure.

Reduction: Conversely, the reduction of carbonyl groups may be necessary at certain stages. Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) are frequently used for this purpose.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce a variety of functional groups onto the spirocyclic framework.

A specific synthetic route involves the reductive amination of a precursor like 5-azaspiro[3.4]octan-8-one, followed by a selective oxidation to yield the final 6,8-dione. To prevent unwanted side reactions during these transformations, protecting groups are often employed. For instance, the tert-Butoxycarbonyl (Boc) group can be used to protect the amine functionality during an oxidation step.

Table 2: Key Functional Group Transformations in Azaspiro[3.4]octane Synthesis

Reaction TypeReagent(s)Purpose
OxidationCrO₃, TEMPO/NaClO₂Forms the 6,8-dione from a precursor.
ReductionLiAlH₄, NaBH₄Reduces carbonyl groups.
Reductive AminationHydroxylamine (B1172632) hydrochloride followed by LiAlH₄Forms a precursor amine.
Amine ProtectionBoc-anhydridePrevents side reactions at the nitrogen atom during oxidation.

This table summarizes common functional group transformations, the reagents used, and their purpose in the synthesis of this compound and its intermediates.

Asymmetric Synthesis Approaches

Achieving stereochemical control is a significant challenge in the synthesis of complex three-dimensional molecules like this compound. Asymmetric synthesis aims to produce a specific enantiomer or diastereomer, which is often crucial for biological applications. While a specific asymmetric synthesis for this compound is not prominently documented, methods used for analogous spirocycles provide insight into potential strategies.

One established approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For example, chiral auxiliaries like (R)-N-p-toluenesulfonylpropyl chloride have been noted to enable enantioselective synthesis in related pathways. Another strategy involves the asymmetric synthesis of substituted diazaspiro[3.3]heptanes, which has been shown to deliver products with high diastereomeric ratios (up to 98:2). researchgate.net These methods, which afford excellent yields and provide differentially protected amines, could potentially be adapted for the stereocontrolled synthesis of the 5-azaspiro[3.4]octane framework. researchgate.net

Optimization of Synthetic Conditions

The optimization of reaction conditions is paramount for maximizing product yield and purity while minimizing reaction time and environmental impact. Key variables that are typically optimized include temperature, solvent, and catalyst concentration. nih.gov

In the synthesis of spiro heterocycles via multicomponent reactions, both the solvent and temperature have been shown to have a significant influence on the reaction rate and yield. nih.gov For instance, a study on the synthesis of azaspirononatriene found that while boiling aprotic solvents like acetonitrile (B52724) (CH₃CN), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (CH₂Cl₂) provided moderate yields, the reaction rates were low. nih.gov The optimal conditions were determined to be the use of equimolar amounts of the reactants in toluene (B28343) at a temperature of 110 °C. nih.gov

Table 3: Optimization of Solvent and Temperature for a Spiro-heterocycle Synthesis

SolventTemperatureYield
CH₃CNBoilingModerate
THFBoilingModerate
CH₂Cl₂BoilingModerate
CHCl₃BoilingModerate
Toluene110 °CGood

This table shows the effect of different solvents and temperatures on the yield of a multicomponent reaction to form a spiro-heterocycle, based on a study of an analogous system. nih.gov

Furthermore, optimization can involve comparing different reagents for a specific transformation. For example, in an oxidation step, while chromium trioxide (CrO₃) in sulfuric acid can achieve high conversion, it risks over-oxidation. An alternative system using TEMPO/NaClO₂ can minimize side reactions, leading to a cleaner reaction and an improved isolated yield of 82%. Continuous monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential for successful yield optimization.

Chemical Reactivity and Derivatization of 5 Azaspiro 3.4 Octane 6,8 Dione

Reactions Involving Carbonyl Groups

The two carbonyl groups within the pyrrolidine-2,4-dione (B1332186) moiety are key sites for chemical transformations, primarily through nucleophilic additions and condensation reactions.

Nucleophilic Additions

The carbonyl carbons of 5-Azaspiro[3.4]octane-6,8-dione are electrophilic and susceptible to attack by nucleophiles. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from the behavior of similar cyclic imides and diones. The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. nih.gov The stability and subsequent reaction pathway of this intermediate depend on the nature of the nucleophile and the reaction conditions.

For instance, reactions with strong nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) would be expected to add to one or both carbonyl groups. The less sterically hindered carbonyl is the likely initial site of attack. The resulting tetrahedral intermediates can be remarkably stable in some strained bicyclic systems. nih.gov

Research on related spirocyclic imine toxins has shown that N-acyl iminium ions, which share features with the dione (B5365651) system, readily undergo attack by various nucleophiles such as indoles and silyl (B83357) enol ethers, yielding alkylated products in high yields. thieme-connect.com This suggests that the carbonyls of this compound are active sites for forming new carbon-carbon and carbon-heteroatom bonds.

Table 1: Plausible Nucleophilic Addition Reactions

NucleophileExpected Product Type
Organometallic Reagents (R-MgX, R-Li)Tertiary Alcohols
Hydrides (NaBH₄, LiAlH₄)Hydroxy-lactams, Diols
Cyanide (NaCN, KCN)Cyanohydrins

Condensation Reactions

The carbonyl groups of this compound can undergo condensation reactions with primary amines and other amine derivatives. These reactions typically involve the formation of an imine or a related C=N double bond, with the elimination of water. The reaction of pyrrole-2,3-diones with cyclic enols, for example, has been shown to proceed via a spiro-condensation mechanism where the dione acts as a 1,2-bis-electrophile. rsc.org

In a general sense, the condensation of an amine with a carbonyl group proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. The equilibrium can be driven towards the product by removing the water formed, often using a Dean-Stark apparatus or dehydrating agents. mdpi.com

While direct examples with this compound are scarce in the literature, studies on analogous systems like 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione show that they react with aromatic amines to form pyrrolidinone structures. researchgate.net This indicates that the dicarbonyl unit is reactive towards amine nucleophiles, leading to cyclization or substitution products.

Reactions at the Nitrogen Atom

The nitrogen atom in the this compound ring, being part of an imide-like system, can also participate in various chemical transformations.

Reductive Alkylations

While the direct reductive alkylation of the N-H bond of this compound is not prominently described, the reverse process, reductive amination to form the core structure, provides insight into this type of reactivity. The synthesis of the dione can involve the reductive amination of a precursor ketone, 5-azaspiro[3.4]octan-8-one, with hydroxylamine (B1172632) hydrochloride, followed by reduction. researchgate.net This highlights the capability of the nitrogen to be involved in C-N bond-forming reactions under reductive conditions.

Furthermore, N-alkylation of similar 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione systems has been successfully carried out to produce a variety of derivatives. nih.gov This suggests that this compound can likely be N-alkylated under suitable basic conditions to deprotonate the nitrogen, followed by reaction with an alkyl halide.

SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway that typically involves a nucleophile attacking an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. For this compound itself, SNAr reactions are not directly applicable as it lacks an aromatic ring.

However, if this spirocyclic moiety were attached to an activated aromatic or heteroaromatic ring, the nitrogen atom could act as a nucleophile in an SNAr reaction. The general mechanism of an SNAr reaction involves the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Subsequent departure of the leaving group restores the aromaticity. The efficiency of such reactions on heteroaromatics can be high, especially when the leaving group is positioned appropriately relative to the ring heteroatoms. youtube.com For instance, SNAr reactions on halogenated pyridines and pyrimidines proceed because the ring nitrogens can stabilize the negative charge of the Meisenheimer complex. youtube.com While no specific examples involving this compound as the nucleophile are reported, its N-H group could, in principle, participate in such reactions.

Intramolecular Reactivity and Cyclization

The strained nature of the spirocyclic system in this compound and its derivatives can drive intramolecular reactions. The synthesis of related spiro[pyrrolidine-3,3′-oxindoles] can occur through an oxidative spiro-rearrangement, highlighting the potential for intramolecular cyclizations in similar systems. mdpi.com

Furthermore, the synthesis of the core spiro[3.4]octane framework can be achieved through intramolecular nucleophilic substitution (an SN2 reaction) in a bromoacetyl ester precursor under basic conditions. researchgate.net This demonstrates the propensity of appropriately substituted precursors to undergo ring-closing reactions to form the spirocyclic structure. The development of dearomative spirocyclization reactions of ynamides to form aza-spiro scaffolds further underscores the importance of cyclization strategies in constructing these complex three-dimensional structures. rsc.org

Table 2: Summary of Compound Reactivity

Reaction TypeReactive SiteKey Intermediates/Products
Nucleophilic AdditionCarbonyl CarbonsTetrahedral Intermediates, Alcohols, Cyanohydrins
Condensation ReactionCarbonyl CarbonsCarbinolamines, Imines
Reductive AlkylationNitrogen AtomN-Alkylated Spirocycles
Intramolecular CyclizationVaries with DerivativeFused or Bridged Ring Systems

Strategies for Scaffold Modification and Derivatization

The modification of the this compound scaffold can be approached through several key strategies, primarily targeting the nitrogen of the succinimide (B58015) moiety, the carbonyl groups, and the cyclopentane (B165970) ring. These modifications are crucial for exploring the structure-activity relationships of its derivatives in various biological contexts.

N-Functionalization of the Succinimide Ring:

The nitrogen atom of the succinimide ring is a primary site for derivatization. N-alkylation and N-acylation are common strategies to introduce a variety of substituents, thereby modulating the compound's physicochemical properties such as lipophilicity and hydrogen bonding capacity.

N-Alkylation: The introduction of alkyl groups can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.

N-Acylation: Acyl groups can be introduced by reacting the scaffold with acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

A representative, though not exhaustive, summary of potential N-functionalization reactions is presented below.

Reagent/CatalystReaction TypePotential Product Structure
Alkyl Halide / BaseN-AlkylationN-Alkyl-5-azaspiro[3.4]octane-6,8-dione
Acyl Chloride / BaseN-AcylationN-Acyl-5-azaspiro[3.4]octane-6,8-dione

Modification of the Carbonyl Groups:

The two carbonyl groups of the succinimide ring offer another avenue for chemical modification, primarily through reduction reactions.

Reduction: The carbonyl groups can be selectively or fully reduced to hydroxyl groups using various reducing agents. For instance, sodium borohydride (B1222165) is a mild reducing agent that can reduce the carbonyls, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of both the carbonyls and the amide bond.

Functionalization of the Cyclopentane Ring:

While less reactive than the succinimide moiety, the cyclopentane ring can also be functionalized, although this may require more specific and sometimes multi-step synthetic strategies.

Introduction of Substituents: The synthesis of derivatives with substituents on the cyclopentane ring often involves starting from a pre-functionalized cyclopentanone (B42830) before the formation of the spirocyclic system. Methodologies like the Diels-Alder reaction or various cyclization strategies can be employed to construct the spiro scaffold with desired substituents on the cyclopentane ring.

Interactive Data Table of Derivatization Strategies

The following table summarizes potential derivatization strategies for the this compound scaffold based on established chemical principles and reactivity of similar compounds.

Target Site Reaction Type Reagents and Conditions Potential Product
Succinimide NitrogenN-AlkylationAlkyl halide (e.g., benzyl (B1604629) bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF)5-Alkyl-5-azaspiro[3.4]octane-6,8-dione
Succinimide NitrogenN-AcylationAcyl chloride (e.g., acetyl chloride), Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂)5-Acyl-5-azaspiro[3.4]octane-6,8-dione
Carbonyl GroupsReductionSodium borohydride (NaBH₄), Solvent (e.g., Methanol)5-Azaspiro[3.4]octane-6-hydroxy-8-one or 5-Azaspiro[3.4]octane-6,8-diol
Carbonyl GroupsGrignard ReactionGrignard reagent (e.g., Phenylmagnesium bromide), Solvent (e.g., THF)Tertiary alcohols at C6 and/or C8
Cyclopentane RingHalogenationN-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN), Solvent (e.g., CCl₄)Bromo-substituted this compound

Structural and Conformational Studies

Conformational Analysis of the Spiro System

The conformational flexibility of the 5-Azaspiro[3.4]octane-6,8-dione ring system is significantly constrained due to the spiro fusion. The cyclobutane (B1203170) ring is known to adopt a puckered conformation to alleviate some of the angle and torsional strain inherent in a planar arrangement. Similarly, the five-membered succinimide (B58015) (pyrrolidine-2,5-dione) ring, of which the dione (B5365651) part of the molecule is a derivative, typically adopts an envelope or twisted conformation.

Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the most stable conformations of this compound. Such studies would typically calculate the potential energy surface of the molecule by varying the pucker of each ring to identify the global and local energy minima.

Table 1: Predicted Conformational Parameters for Spiro[3.4]octane Systems

ParameterCyclobutane RingFive-Membered Ring
Puckering Amplitude (q) Variable, depends on substitutionVariable, depends on substitution
Phase Angle of Puckering (φ) Variable, defines the puckerVariable, defines the pucker
Energy Barrier to Ring Flipping Generally lowGenerally low

Influence of Spiro Structure on Steric Properties

The spirocyclic nature of this compound has a profound influence on its steric properties. The rigid, three-dimensional arrangement of the two rings creates distinct spatial quadrants around the molecule. This fixed orientation can dictate how the molecule interacts with other molecules, such as substrates, enzymes, or receptors.

The substituents on either ring will have their spatial presentation influenced by the puckering of the rings and their perpendicular relationship. This can lead to significant steric hindrance in certain regions of the molecule, while other areas remain more accessible. For instance, a substituent on the cyclobutane ring will occupy a fixed position relative to the plane of the pyrrolidine-dione ring, which can be crucial for its biological activity or chemical reactivity.

Rigidity and Three-Dimensional Character

Spirocyclic systems like this compound are of significant interest in medicinal chemistry due to their inherent rigidity and well-defined three-dimensional (3D) character. Unlike more flexible acyclic or monocyclic molecules, the conformational options for spiro compounds are limited. This rigidity can be advantageous in drug design as it can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding.

The spiro structure serves as a valuable scaffold for presenting chemical functionalities in precise spatial orientations, a concept often referred to as "escaping from flatland" in medicinal chemistry. This allows for the exploration of chemical space in three dimensions, which can lead to the discovery of novel and potent bioactive molecules.

Chirality and Stereochemical Considerations

A key stereochemical feature of many spiro compounds, including potentially this compound, is the possibility of axial chirality. Even in the absence of a traditional chiral carbon atom (a carbon with four different substituents), the molecule as a whole can be chiral.

For a spiro compound to be chiral, it must not be superimposable on its mirror image. In the case of this compound, if the substitution pattern on the rings is appropriate, the molecule can lack a plane of symmetry and a center of inversion, rendering it chiral. The chirality arises from the non-planar arrangement of the two rings around the spiro center.

The synthesis of specific enantiomers of such chiral spiro compounds often requires asymmetric synthesis strategies. This can involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. The stereochemistry of the resulting products is typically determined using techniques such as X-ray crystallography and various 2D NMR techniques. researchgate.net

Table 2: Stereochemical Elements in this compound

Stereochemical ElementPresenceComments
Chiral Center PotentiallyThe spiro carbon can be a stereocenter if the ring substituents are appropriate.
Axial Chirality PossibleThe non-planar arrangement of the two rings can lead to axial chirality.
Diastereomers PossibleIf additional stereocenters are present on the rings, diastereomers can exist.
Enantiomers PossibleIf the molecule is chiral, it will exist as a pair of enantiomers.

The study of the specific stereoisomers of this compound would be crucial for understanding its potential biological activity, as different enantiomers or diastereomers often exhibit distinct pharmacological profiles.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a deep understanding of the electronic structure and reactivity of molecules. For 5-Azaspiro[3.4]octane-6,8-dione, these methods offer insights into its fundamental properties.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method for accurately calculating the geometric and electronic properties of complex organic molecules. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP with a 6-311+G(d,p) basis set, are employed to model the compound's structure and behavior. researchgate.net For this compound, DFT is used to simulate solvent effects by calculating solvation energies and to map out the energetics of transition states in potential reactions. Furthermore, quantum mechanical Quantitative Structure-Activity Relationship (QSAR) models can leverage DFT to correlate calculated electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), with biological activity at specific targets.

Table 1: Calculated Electronic Properties via DFT
PropertyDescriptionApplication for this compound
HOMO (Highest Occupied Molecular Orbital) EnergyEnergy of the outermost electron-containing orbital; relates to the ability to donate electrons.Predicts susceptibility to electrophilic attack and use in QSAR models.
LUMO (Lowest Unoccupied Molecular Orbital) EnergyEnergy of the first vacant orbital; relates to the ability to accept electrons.Predicts susceptibility to nucleophilic attack and use in QSAR models.
Solvation EnergyThe energy change when a solute dissolves in a solvent.Simulates behavior in different solvent environments to predict reaction feasibility.
Transition State EnergyThe energy of the highest point on a reaction coordinate diagram.Helps in predicting reaction kinetics and pathways.

Reaction Pathway Predictions

Computational methods are used to predict the likely chemical transformations that this compound can undergo. These predictions are crucial for guiding synthetic efforts and understanding the compound's stability and reactivity. General predicted reactions include oxidation to form oxo derivatives, reduction of the dione (B5365651) functional group, and both nucleophilic and electrophilic substitution to introduce new functional groups. More specific pathways, such as the reductive amination of a related precursor like 5-azaspiro[3.4]octan-8-one followed by selective oxidation, have also been modeled to understand the formation of the 6,8-dione motif.

Table 2: Computationally Predicted Reaction Types
Reaction TypeDescription
OxidationThe compound can be oxidized to form corresponding oxo derivatives.
ReductionThe ketone groups can be reduced to yield different forms of the compound.
SubstitutionNucleophilic and electrophilic substitution reactions can introduce various functional groups.

Molecular Modeling for Structural Insights

Molecular modeling provides critical insights into the three-dimensional structure of this compound and how it interacts with biological macromolecules. The spirocyclic nature of the compound imparts a rigid, well-defined conformation. researchgate.net This rigidity is a key feature, as it reduces the entropic penalty upon binding to a target. The mechanism of action for compounds based on this scaffold involves specific binding interactions with molecular targets such as enzymes and receptors. Molecular modeling and docking simulations can be used to visualize and analyze these interactions, helping to explain the compound's binding affinity and specificity, which are crucial for its potential applications in drug development.

Chemical Space Exploration through Computational Approaches

The concept of "chemical space" refers to the vast, multidimensional universe of all possible molecules. nih.gov Computational approaches are essential for navigating this space to identify novel compounds with desired properties. nih.govarxiv.org Azaspiro[3.4]octane derivatives are considered ideal candidates for chemical space exploration due to their novelty and structural rigidity. researchgate.net

Computational strategies, such as using graph-rewriting algorithms, allow for the systematic generation of virtual libraries of related compounds. arxiv.org These methods can be guided by specific constraints to avoid generating unlikely structures and to focus on regions of chemical space with a higher probability of yielding active molecules. arxiv.org For scaffolds like the related 2,6-diazaspiro[3.4]octane, diversity-oriented synthesis, which is a practical application of chemical space exploration, has been used to explore the "molecular periphery" by adding various substituents, leading to the identification of potent drug leads. mdpi.com This highlights the power of using a core spirocyclic structure as a foundation for building libraries of diverse, three-dimensional molecules. researchgate.net

Table 3: Computational Approaches in Chemical Space Exploration
ApproachDescriptionRelevance to Spirocyclic Scaffolds
Virtual Library GenerationAlgorithmic creation of large sets of molecules based on a core structure and defined reaction rules.Enables the exploration of thousands of potential derivatives of the 5-azaspiro[3.4]octane core. arxiv.org
Graph RewritingA formal method using undirected labeled graphs to represent molecules and reactions, allowing for efficient exploration of reaction networks. arxiv.orgProvides a sophisticated framework for generating novel compounds from a starting scaffold. arxiv.org
Diversity AssessmentQuantitative analysis of the structural variety within a set of compounds. nih.govEnsures that generated libraries cover a wide range of chemical properties, increasing the chances of finding active molecules. nih.gov
Structure-Property Relationship (SPR) AnalysisMapping chemical space to identify correlations between structural features and desired properties (e.g., biological activity). nih.govGuides the synthesis of new derivatives toward molecules with improved characteristics. nih.gov

Research Applications and Potential Areas of Exploration

Role as Versatile Building Blocks in Organic Synthesis

5-Azaspiro[3.4]octane-6,8-dione serves as a foundational component for the creation of more elaborate molecules and materials. Its distinct spirocyclic framework, which joins a four-membered ring and a five-membered ring through a single shared carbon atom, provides a rigid and defined three-dimensional starting point for complex molecular construction.

The structure of this compound is particularly well-suited for the synthesis of complex heterocyclic systems. Spiro heterocycles are prominent in many natural alkaloids and pharmaceutical compounds, and their unique structures are valuable in medicinal chemistry and materials science. nih.gov The reactivity of the dione (B5365651) and the secondary amine within the this compound core allows for a variety of chemical transformations. These reactions can be used to build larger, more intricate ring systems. For instance, analogous spirocyclic diketopiperazines, such as 5,7-Diazaspiro[3.4]octane-6,8-dione, are used as precursors in the synthesis of diverse heterocyclic compounds, including pyrimidines, purines, and triazoles. This demonstrates the potential of the azaspirooctane dione framework to serve as a key intermediate in the generation of novel heterocyclic entities with potential biological activities. nih.gov

As an intermediate, this compound is a multifunctional module for creating advanced organic molecules, particularly in the context of drug discovery. nih.gov The synthesis of novel azaspiro[3.4]octanes has been reported as a step-economic and scalable process to produce modules for chemical exploration. nih.gov These spirocycles can undergo further chemical reactions, such as oxidation, reduction, and substitution, to introduce various functional groups and build molecular complexity. The rigidity of the spirocyclic core is a desirable trait, as it can reduce the entropic penalty when a molecule binds to a biological target, potentially leading to higher affinity and selectivity. nih.gov

Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached. The this compound framework is an attractive scaffold due to its inherent three-dimensionality and structural novelty. nih.govresearchgate.net The use of such rigid spirocyclic structures can enhance binding selectivity and metabolic stability in potential drug molecules.

The unique geometry of azaspiro[3.4]octane scaffolds makes them ideal candidates for exploring new chemical space in the search for novel drug candidates. researchgate.net Their rigid conformation provides an opportunity to develop three-dimensional molecules, a strategy medicinal chemists use to "escape from flatland" and improve drug-like properties. researchgate.net Research is ongoing to utilize this compound in drug development, with a focus on targeting specific enzymes or receptors. Spiro scaffolds have been successfully integrated into enzyme inhibitors, particularly kinase inhibitors, which are a major class of anti-cancer drugs. nih.gov By modifying the core this compound structure, libraries of new compounds can be generated and screened for therapeutic activity. researchgate.net

A significant challenge in drug discovery is optimizing a molecule's physicochemical properties to ensure it has favorable pharmacokinetic (PK) characteristics, such as good absorption, distribution, metabolism, and excretion (ADME). The azaspiro[3.4]octane scaffold can be strategically employed to fine-tune these properties. researchgate.net The synthesis of these spirocyclic modules has been specifically aimed at creating tools for the optimization of physicochemical and pharmacokinetic properties of drug candidates. researchgate.net

Table 1: Relationship Between Physicochemical Properties and Pharmacokinetic Parameters
Physicochemical PropertyImpact on Pharmacokinetics (PK)Optimization Strategy
Polar Surface Area (PSA)Higher PSA can decrease cell permeability and oral bioavailability.Modify the scaffold to reduce the number of polar atoms.
Lipophilicity (cLogP)Higher cLogP can improve permeability but may also increase metabolic clearance and reduce solubility.Balance lipophilicity to optimize absorption while maintaining a good clearance profile.
Hydrogen Bond Donors (HBD)A high number of HBDs is often associated with poor permeability.Incorporate the nitrogen atom of the azaspiro core within the ring to limit its HBD character.
Molecular Weight (MW)Higher MW can negatively impact absorption and diffusion.Utilize compact scaffolds like azaspiro[3.4]octanes to add 3D complexity without excessive MW increase.

Bioisosterism, the replacement of one chemical group with another that has similar physical or chemical properties, is a common and effective strategy in medicinal chemistry to modulate a molecule's biological activity, metabolic stability, or pharmacokinetic properties. acs.org The this compound scaffold can be considered a non-classical bioisostere for other cyclic or aromatic systems.

For example, bioisosteres such as cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) have been used as effective replacements for phenyl groups, leading to significant improvements in metabolic properties. acs.org Similarly, the rigid, saturated spirocyclic core of this compound can be used to replace a planar phenyl ring or other motifs in a drug molecule. This change can alter the compound's shape and electronic properties, potentially improving its fit within a biological target's binding site or blocking a route of metabolic degradation. While such replacements may not always lead to the desired improvements, they are a valuable tool for optimizing lead compounds. acs.org

Table 2: Examples of Bioisosteric Replacements in Medicinal Chemistry
Original GroupBioisosteric ReplacementPotential Advantage
PhenylBicyclo[1.1.1]pentane (BCP)Improved metabolic stability, increased 3D character. acs.org
PhenylCubaneEffective phenyl mimic with unique spatial arrangement. acs.org
Planar Ring SystemSpirocyclic Scaffold (e.g., Azaspiro[3.4]octane)Increased three-dimensionality, improved metabolic stability, novel intellectual property. researchgate.net
AdamantylPhenylCan sometimes improve potency depending on the target. acs.org

Applications in Material Science

The unique structural framework of this compound, characterized by a spirocyclic center joining a four-membered and a five-membered ring, makes it a molecule of interest for applications in material science. Its inherent rigidity and defined three-dimensional geometry are properties that can be exploited in the creation of novel materials with tailored characteristics.

Development of Polymers

The compound this compound serves as a building block for advanced materials, including polymers. Its structure contains a lactam (a cyclic amide) within the five-membered ring, which presents a potential site for ring-opening polymerization. This type of polymerization would theoretically yield polyamides with the spirocyclic core integrated into the polymer backbone.

The incorporation of such a rigid spiro-center is expected to impart distinct properties to the resulting polymers when compared to conventional polyamides derived from linear monomers. The primary influence would be on the polymer's conformational freedom; the spiro unit would introduce kinks and restrict chain rotation, leading to a more rigid and structured material. This rigidity could translate to enhanced thermal stability, a higher glass transition temperature, and altered mechanical properties. Furthermore, the disruption of regular chain packing could influence the polymer's solubility and crystallinity.

While extensive research on polymers derived specifically from this compound is not widely reported, the conceptual advantages are clear. The table below outlines the theoretical comparison between a polyamide derived from this spiro-lactam and a conventional linear polyamide.

Table 1: Theoretical Property Comparison of Polyamides

Property Conventional Linear Polyamide Polyamide with Spirocyclic Units
Backbone Flexibility High Low
Chain Packing Can be regular, leading to high crystallinity Irregular, likely reducing crystallinity
Thermal Stability Variable Potentially enhanced
Solubility Generally soluble in polar aprotic solvents Potentially altered solubility profile

| Structural Rigidity | Low to moderate | High |

Photochromic and Chromogenic Materials

The class of spiro compounds is well-known for containing molecules that exhibit photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation. scu.edu.aumonash.edu Spiropyrans and spirooxazines, for instance, are famous examples where UV light can induce the cleavage of a C-O bond, converting the colorless, non-planar spiro form into a colorful, planar merocyanine (B1260669) form. rsc.org This process is often reversible, with the colored form returning to the colorless state upon exposure to visible light or heat. rsc.org

This switching behavior makes such spiro compounds highly valuable for applications like ophthalmic lenses, optical data storage, and molecular switches. scu.edu.aumonash.edu The photochromic transitions are highly sensitive to the surrounding environment, such as the polarity of the polymer matrix in which they are embedded. scu.edu.au

While the broader family of spiro compounds is a major focus of photochromic material research, specific studies detailing the photochromic or chromogenic properties of this compound are not extensively documented in the reviewed scientific literature. Its structure lacks the typical chromene or oxazine (B8389632) moieties found in common photochromic spiro compounds, suggesting it may not exhibit the same light-induced color changes. However, its potential as a scaffold for new types of chromogenic materials remains an area open to exploration.

Exploration of New Chemical Space

The exploration of new chemical space is critical in fields like drug discovery to identify novel molecular architectures that can interact with biological targets in new ways. Spirocyclic compounds, including this compound, are increasingly recognized as privileged scaffolds for this purpose due to their distinct structural features. researchgate.netnih.gov

The value of spirocycles lies in their inherent three-dimensionality and structural novelty. researchgate.nettandfonline.com For decades, medicinal chemistry has been dominated by "flat," two-dimensional aromatic and heteroaromatic ring systems. Spiro compounds offer a way to "escape from flatland" by introducing rigid, well-defined three-dimensional shapes rich in sp³-hybridized carbon centers. researchgate.netresearchgate.net This three-dimensionality can facilitate more specific and effective interactions with the complex 3D binding sites of biological targets like proteins and enzymes. tandfonline.com

The rigid nature of the this compound scaffold reduces the conformational flexibility of a molecule, which can increase its binding affinity and selectivity for a specific target. researchgate.net This rigidity and novel topology also provide access to new intellectual property, as these scaffolds can be used to generate libraries of compounds in untrammeled patent space. researchgate.nettandfonline.com Furthermore, the higher sp³ character of spirocycles is often associated with improved physicochemical properties, such as increased water solubility, which is a desirable trait for drug candidates. tandfonline.com

Table 2: Advantages of Spirocyclic Scaffolds in Chemical Space Exploration

Feature Advantage Relevance to this compound
Three-Dimensionality Allows for better shape complementarity with biological target binding sites. researchgate.nettandfonline.com The spiro-junction creates a rigid, non-planar structure.
Structural Novelty Provides access to new classes of compounds and intellectual property. researchgate.nettandfonline.com Represents an under-explored scaffold for building compound libraries.
Conformational Rigidity Reduces the entropic penalty of binding, potentially increasing affinity and selectivity. researchgate.net The fused ring system limits bond rotation, pre-organizing the molecule for binding.

| High sp³ Character | Can lead to improved physicochemical properties, such as solubility. tandfonline.com | The scaffold is predominantly composed of sp³-hybridized carbons. |

Q & A

Q. What are the established synthetic routes for 5-Azaspiro[3.4]octane-6,8-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of precursor amines with ketones or diketones under acidic or basic conditions. Key variables include temperature (50–120°C), solvent polarity (e.g., THF vs. DMF), and catalysts (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring intermediates via TLC or HPLC. Purity (>95%) is achieved using column chromatography or recrystallization, with impurities tracked via HPLC using reference standards like those for analogous spiro-dione derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify spiro-junction protons (δ 1.8–2.5 ppm) and carbonyl groups (δ 170–210 ppm).
  • IR : Stretching frequencies for ketones (~1700 cm1^{-1}) and amides (~1650 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., [M+H]+^+ at m/z 256.12) and fragmentation patterns. Cross-reference with computational predictions (e.g., SMILES or InChI descriptors) ensures structural accuracy .

Q. What are the key impurities to monitor during synthesis, and which analytical methods are recommended?

Methodological Answer: Common impurities include alkylated byproducts (e.g., 4-chlorobutyl or bromobutyl analogs) and dimeric species (e.g., bis-spiro-diones). Use HPLC with UV detection (220–280 nm) and LC-MS/MS for identification. Compare retention times and spectral data against reference standards, as exemplified in spiro-dione impurity profiles .

Q. How does this compound react under nucleophilic or electrophilic conditions?

Methodological Answer: The diketone moiety is electrophilic, undergoing nucleophilic additions (e.g., Grignard reagents at the carbonyl groups). The azaspiranic nitrogen can act as a weak base, participating in alkylation or acylation. Reactivity studies should use kinetic assays (e.g., UV-Vis monitoring of reaction progress) and DFT calculations to map transition states .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of substituted this compound derivatives?

Methodological Answer: Employ a 2k^k factorial design to test variables: substituent type (e.g., electron-withdrawing vs. donating groups), temperature (60–100°C), and solvent polarity. Use ANOVA to identify significant interactions. For example, higher temperatures may favor cyclization but increase side reactions, requiring orthogonal optimization .

Q. What strategies resolve contradictory data in thermodynamic stability studies of this compound?

Methodological Answer: Contradictions in melting points or decomposition temperatures may arise from polymorphic forms or moisture sensitivity. Use differential scanning calorimetry (DSC) under controlled humidity and X-ray crystallography to correlate stability with crystal packing. Cross-validate with accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the reactivity of this compound in complex environments?

Methodological Answer: Simulate solvent effects using density functional theory (DFT) to calculate solvation energies and transition states. Couple with finite element analysis (FEA) in COMSOL to model diffusion-limited reactions in multi-phase systems. Validate predictions with kinetic studies using stopped-flow spectroscopy .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound in neurological targets?

Methodological Answer: Use quantum mechanical QSAR models to correlate electronic properties (e.g., HOMO/LUMO energies) with receptor binding affinity. Molecular docking (e.g., AutoDock Vina) identifies key interactions with 5-HT or NMDA receptors. Align with crystallographic data from analogous spiro-dione complexes .

Q. How do advanced microspectroscopic techniques (e.g., ToF-SIMS) analyze surface adsorption of this compound in environmental interfaces?

Methodological Answer: Time-of-flight secondary ion mass spectrometry (ToF-SIMS) provides nanoscale mapping of spiro-dione adsorption on silica or polymer surfaces. Couple with AFM to assess monolayer formation kinetics. Control humidity and temperature to mimic real-world conditions .

Q. What methodological steps ensure reproducibility in scaled-up synthesis of this compound?

Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., inline Raman spectroscopy). Use statistical process control (SPC) charts to track critical parameters (pH, stirring rate). Validate scalability via DoE (Design of Experiments) across batch sizes (1 g to 1 kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.